molecular formula C8H9F9O B1303553 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol CAS No. 3792-02-7

5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

Cat. No. B1303553
Key on ui cas rn: 3792-02-7
M. Wt: 292.14 g/mol
InChI Key: FROXCSGRCWYTIE-UHFFFAOYSA-N
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Patent
US06824882B2

Procedure details

To a mixture of 12.50 g of 4-(nonafluorobutyl)-1-butanol and 150 mL of 48 weight percent hydrobromic acid was slowly added 15 mL of concentrated sulfuric acid. The reaction mixture was heated at 100° C. for 18 hr, and then poured into 500 mL of water. The mixture was extracted with hexanes, and the combined organic phases were washed with saturated aqueous sodium bicarbonate and dried over anhydrous magnesium sulfate. Filtration and concentration afforded 12.50 g of crude 1-bromo-4-(nonafluorobutyl)butane as a light amber liquid, which was used without further purification.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([C:14]([F:17])([F:16])[F:15])[C:3]([F:13])([F:12])[C:4]([F:11])([F:10])[CH2:5][CH2:6][CH2:7][CH2:8]O.[BrH:19].S(=O)(=O)(O)O>O>[Br:19][CH2:8][CH2:7][CH2:6][CH2:5][C:4]([F:11])([F:10])[C:3]([F:13])([F:12])[C:2]([F:18])([F:1])[C:14]([F:17])([F:16])[F:15]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
FC(C(C(CCCCO)(F)F)(F)F)(C(F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with hexanes
WASH
Type
WASH
Details
the combined organic phases were washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Name
Type
product
Smiles
BrCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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